molecular formula C9H18N2O4 B13614390 3-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid

3-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B13614390
M. Wt: 218.25 g/mol
InChI Key: LVALTDDPAWXCES-UHFFFAOYSA-N
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Description

3-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on one amino moiety and a free amino group at the β-position (C3) of the butanoic acid backbone. This compound is widely utilized in peptide synthesis and pharmaceutical intermediates, where the Boc group serves as a temporary protecting group to prevent unwanted reactions during chemical synthesis . Its structure allows for selective deprotection under acidic conditions, making it valuable in multi-step organic syntheses.

Key structural features:

  • Boc-protected amino group: Enhances stability during reactions.
  • Free amino group at C3: Enables further functionalization or coupling.
  • Butanoic acid backbone: Provides a carboxylic acid handle for conjugation.

Properties

IUPAC Name

3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-6(10)4-7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVALTDDPAWXCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves:

  • Installation of the Boc protecting group on the amino function.
  • Construction of the amino acid backbone.
  • Introduction of chirality at the β-amino center.
  • Purification to achieve high purity and yield.

Two main approaches dominate the literature: asymmetric hydrogenation routes and multi-step synthesis involving Wittig reagents and Hoffmann rearrangement.

Multi-Step Synthesis via Wittig Reagent and Hoffmann Rearrangement

A notable method involves a multi-step synthesis starting from commercially available materials such as 2,4,5-trifluorobenzaldehyde. The key steps are:

  • Preparation of a Wittig reagent, which reacts with 2,4,5-trifluorobenzaldehyde to form a chiral monoester intermediate.
  • Conversion of this monoester into the corresponding amide.
  • Application of Hoffmann rearrangement to install the β-amino group with the desired stereochemistry.
  • Protection of the amino group with the Boc group.

This route was developed to overcome challenges in amidation and to optimize enantioselectivity and yield. Calcium chloride was found to be the best additive for amidation, and bromine with Hunig's base or DBU in tert-butanol was effective for Hoffmann rearrangement, although evaporation issues reduced yields in some cases.

Asymmetric Hydrogenation of Itaconic Acid Derivatives

Another approach uses asymmetric hydrogenation of itaconic acid monoesters to introduce the chiral β-amino center. This method involves:

  • Synthesis of a chiral itaconic acid derivative.
  • Catalytic asymmetric hydrogenation to reduce the double bond stereoselectively.
  • Amidation and Boc protection steps to yield the target compound.

This method is valued for its stereoselectivity and is often employed in industrial settings for the production of sitagliptin intermediates.

Industrial-Scale Preparation with Controlled Impurity Formation

A patented industrial process focuses on controlling condensation impurities during synthesis to achieve high purity and yield. The key features include:

  • Use of organic solvents immiscible with water, such as toluene, methyl tert-butyl ether, or isopropyl acetate.
  • Reaction of the starting compound I with compound II dissolved in an organic solvent in the presence of an inorganic base like sodium hydroxide.
  • Reaction conditions optimized at 20 °C for about 10 hours.
  • Molar ratios of reactants carefully controlled (compound I to compound II: 1:1–2; compound I to base: 1:1–2.2).

This method provides a stable, simple, and scalable process suitable for industrial production, minimizing impurity A (a condensation impurity) and avoiding costly chromatographic purification.

Boc Protection Step

The Boc protecting group is typically introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step is often integrated into the synthesis after the amino acid backbone is constructed and the chiral center installed.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Challenges
Multi-step Wittig + Hoffmann rearrangement Uses Wittig reagent and Hoffmann rearrangement; chiral β-amino installation High stereoselectivity; uses commercially available starting materials Amidation and rearrangement yield optimization; evaporation losses
Asymmetric hydrogenation of itaconic acid derivatives Catalytic asymmetric hydrogenation to introduce chirality High enantioselectivity; industrially scalable Requires chiral catalysts; multi-step synthesis
Industrial process with controlled impurities Use of organic solvent immiscible with water; optimized base and temperature High purity and yield; stable and simple; suitable for scale-up Requires precise control of reaction conditions to minimize impurities
Boc protection step Reaction with di-tert-butyl dicarbonate Protects amino group effectively Requires careful pH control to avoid side reactions

Data Table: Typical Reaction Conditions for Industrial Preparation

Parameter Range / Preferred Condition
Organic solvent Toluene (preferred), MTBE, isopropyl acetate, dichloromethane, n-hexane, petroleum ether, cyclohexane, n-heptane
Inorganic base Sodium hydroxide (preferred), potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, potassium bicarbonate
Reaction temperature 0–40 °C (preferably 20 °C)
Reaction time 4–18 hours (preferably 10 hours)
Molar ratio (compound I : compound II) 1 : 1–2
Molar ratio (compound I : inorganic base) 1 : 1–2.2

Chemical Reactions Analysis

Types of Reactions

3-amino-4-{[(tert-butoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine, oxidized derivatives, and substituted compounds depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural Variations and Substituents

Similar compounds differ primarily in substituents at the C4 position and stereochemistry at the C3 amino group. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at C4 Molecular Formula Molecular Weight Stereochemistry (C3) Key Applications References
3-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid (Base compound) None (unsubstituted) C9H18N2O4 218.25 Not specified Peptide synthesis
(3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid 2,4,5-Trifluorophenyl C15H18F3NO4 333.30 R-configuration Sitagliptin impurity synthesis
(3S)-3-[(tert-butoxycarbonyl)amino]-4-(3-fluorophenyl)butanoic acid 3-Fluorophenyl C15H20FNO4 297.33 S-configuration Pharmaceutical intermediates
(3S)-3-[(tert-butoxycarbonyl)amino]-4-(3-cyanophenyl)butanoic acid 3-Cyanophenyl C16H20N2O4 304.34 S-configuration Research reagents
(3R)-3-[(tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid Pyridin-3-yl C14H20N2O4 280.32 R-configuration Chiral building blocks
Boc-(S)-3-Amino-4-(3-chlorophenyl)butanoic acid 3-Chlorophenyl C15H20ClNO4 313.78 S-configuration Safety testing (GHS compliance)

Key Differences and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., -F, -Cl, -CF3) increase lipophilicity (LogP: 3.1–3.5) and stability, enhancing membrane permeability in drug candidates .
  • Aromatic vs. heteroaromatic groups : Pyridinyl (LogP ~1.5) and thienyl substituents reduce hydrophobicity compared to phenyl derivatives, affecting solubility .

Stereochemistry :

  • The R-configuration in trifluorophenyl derivatives (e.g., Sitagliptin Impurity 19) is critical for binding to dipeptidyl peptidase-4 (DPP-4) targets, while the S-configuration may lead to inactive byproducts .

Applications :

  • Pharmaceutical intermediates : Fluorinated and chlorinated analogs are prevalent in diabetes drug synthesis (e.g., Sitagliptin) .
  • Chiral reagents : Pyridinyl and naphthyl derivatives (e.g., PI-26445, PI-26476) are used in asymmetric synthesis .

Physicochemical Properties

  • Melting Points : Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl) exhibit higher melting points (>200°C) due to strong intermolecular interactions .
  • Solubility: Unsubstituted analogs are more water-soluble, while trifluoromethyl or cyano groups reduce aqueous solubility .
  • Stability : Boc-protected compounds are stable at -20°C for years but degrade under strong acids (e.g., TFA) during deprotection .

Biological Activity

3-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid, commonly referred to as Boc-3-amino-4-aminobutanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protective group attached to an amino group, which enhances its stability and solubility in biological systems. The structural formula can be represented as follows:

Boc 3 Amino 4 Aminobutanoic Acid=C8H16N2O2\text{Boc 3 Amino 4 Aminobutanoic Acid}=\text{C}_8\text{H}_{16}\text{N}_2\text{O}_2

This compound is known to interact with various biological targets, particularly amino acid transporters. It has been studied for its role as an inhibitor of the ASCT2 transporter (SLC1A5), which is crucial for glutamine uptake in cancer cells. Inhibition of ASCT2 leads to reduced intracellular glutamine levels, thereby affecting tumor growth and survival.

Key Findings:

  • Inhibition of ASCT2 : The compound exhibits competitive inhibition of ASCT2 with an IC50 value in the low micromolar range, demonstrating significant potential for cancer therapeutics .
  • Impact on Tumor Growth : Studies have shown that inhibition of ASCT2 results in decreased tumor size in vivo, highlighting its relevance in cancer treatment strategies .

Biological Activity

The biological activity of Boc-3-amino-4-aminobutanoic acid can be summarized as follows:

Activity Description
ASCT2 Inhibition Reduces glutamine uptake in cancer cells, leading to decreased proliferation.
Antitumor Effects Shown to decrease tumor size in various cancer models.
Potential Neuroprotective Effects May influence amino acid homeostasis in neurological disorders.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Researchers tested Boc-3-amino-4-aminobutanoic acid on multiple cancer cell lines (MCF-7, LnCaP, MDA-MB-231).
    • Results indicated a dose-dependent reduction in cell viability, confirming its antitumor properties .
  • Mechanistic Insights :
    • A detailed analysis demonstrated that the compound's interaction with ASCT2 leads to altered signaling pathways associated with mTORC1 activation, further emphasizing its potential in targeting metabolic pathways in tumors .
  • Neuroprotective Potential :
    • Preliminary studies suggest that Boc derivatives may also play a role in neuroprotection by modulating amino acid transporters involved in neurological conditions .

Q & A

Q. Table 1: Hydrogen-Bond Parameters from Crystallography

Donor–AcceptorD–H (Å)H···A (Å)D···A (Å)Angle (°)
N5–H···O20.882.042.86158
O1–H···O60.821.842.65174

Advanced: How can conformational studies of this compound inform foldamer design?

Methodological Answer:
γ-Amino acids like this compound are key to α,γ-peptide foldamers, which adopt helical or β-sheet mimics resistant to enzymatic degradation. Conformational analysis involves:

  • Circular Dichroism (CD): Identifies helical propensity in solution.
  • Molecular Dynamics (MD): Predicts stable conformers based on torsional angles (e.g., C–C–C–N dihedrals).
  • X-ray Diffraction: Validates solid-state conformations, revealing how substituents (e.g., aryl groups) stabilize secondary structures .
    Applications: Antimicrobial or antiviral foldamers exploit rigid conformations for target binding .

Advanced: What strategies mitigate hygroscopicity and degradation during storage of this compound?

Methodological Answer:

  • Lyophilization: Freeze-drying under vacuum minimizes water absorption.
  • Desiccant Storage: Anhydrous CaCl2 or silica gel in sealed containers.
  • Stability Monitoring: Accelerated aging studies (40°C/75% RH) with periodic HPLC checks for Boc group cleavage or racemization .
  • Derivatization: Converting the free acid to stable esters (e.g., methyl esters) reduces reactivity .

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